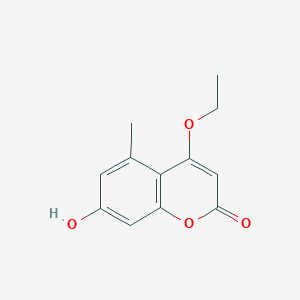
4-Ethoxy-7-hydroxy-5-methyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-7-hydroxy-5-methyl-2H-1-benzopyran-2-one is a chemical compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-Ethoxy-7-hydroxy-5-methyl-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of methyl acetoacetate with 3-ethoxyphenol in the presence of boron trifluoride dihydrate . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
4-Ethoxy-7-hydroxy-5-methyl-2H-1-benzopyran-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Ethoxy-7-hydroxy-5-methyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Biology: Studies have shown its potential as an antioxidant and antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the formulation of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Ethoxy-7-hydroxy-5-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating oxidative stress pathways and inhibiting the growth of certain microorganisms. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-Ethoxy-7-hydroxy-5-methyl-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
7-Ethoxy-4-methyl-2H-1-benzopyran-2-one: This compound has a similar structure but lacks the hydroxyl group at the 7th position.
2H-1-Benzopyran-2-one, 7-methoxy-: This compound has a methoxy group instead of an ethoxy group at the 7th position.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
61726-75-8 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-ethoxy-7-hydroxy-5-methylchromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-3-15-9-6-11(14)16-10-5-8(13)4-7(2)12(9)10/h4-6,13H,3H2,1-2H3 |
InChI Key |
DXHCRWSEJYLAFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C(=CC(=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















